molecular formula C21H22N4O B12615716 [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-

[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-

Cat. No.: B12615716
M. Wt: 346.4 g/mol
InChI Key: MJEBBSBLMQZLPI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- is a complex organic compound with a unique structure that combines biphenyl, carboxamide, cyclopropylmethyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The cyclopropylmethyl and triazole groups are then added through subsequent reactions. Common reagents used in these steps include organometallic reagents, amines, and triazole precursors. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the biphenyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, inhibiting their activity. The biphenyl and carboxamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-carboxamide, N-(methyl)-2’-methyl-5’-(1H-1,2,4-triazol-3-yl)-
  • [1,1’-Biphenyl]-4-carboxamide, N-(ethyl)-2’-methyl-5’-(1H-1,2,4-triazol-3-yl)-

Uniqueness

Compared to similar compounds, [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- stands out due to the presence of the cyclopropylmethyl group. This group can enhance the compound’s stability and binding affinity, making it more effective in its applications.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H22N4O/c1-13-3-6-18(20-23-14(2)24-25-20)11-19(13)16-7-9-17(10-8-16)21(26)22-12-15-4-5-15/h3,6-11,15H,4-5,12H2,1-2H3,(H,22,26)(H,23,24,25)

InChI Key

MJEBBSBLMQZLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=N2)C)C3=CC=C(C=C3)C(=O)NCC4CC4

Origin of Product

United States

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